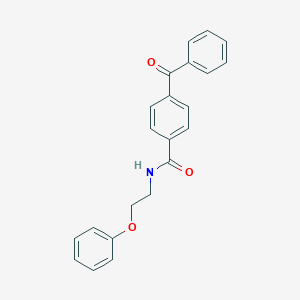

4-benzoyl-N-(2-phenoxyethyl)benzamide

Beschreibung

Molecular Identity and Classification

4-Benzoyl-N-(2-phenoxyethyl)benzamide belongs to the substituted benzamide class of organic compounds, characterized by the presence of both a benzoyl substituent at the para position of the benzamide ring and a phenoxyethyl group attached to the amide nitrogen. The molecular structure features a central benzamide core with systematic substitutions that create a tri-aromatic system connected through both direct aromatic linkage and flexible ether-alkyl chains. This compound can be classified within multiple chemical frameworks, including aromatic amides, substituted benzamides, and phenoxyethyl derivatives, reflecting its complex structural architecture.

The compound's chemical identity is defined by its precise substitution pattern, where the benzoyl group occupies the 4-position of the benzamide ring system, while the nitrogen atom bears a 2-phenoxyethyl substituent. This specific arrangement distinguishes it from other related benzamide derivatives found in chemical databases, such as the simpler N-(2-phenoxyethyl)benzamide, which lacks the benzoyl substitution. The presence of three distinct aromatic rings connected through amide and ether linkages creates a molecule with significant conformational flexibility and multiple sites for potential intermolecular interactions.

The systematic nomenclature reflects the compound's structural hierarchy, with the benzamide core serving as the parent structure and the benzoyl and phenoxyethyl groups functioning as defining substituents. This classification system places the compound within the broader context of pharmaceutical intermediates and bioactive molecules, where substituted benzamides have demonstrated significant therapeutic potential across multiple indication areas. The molecular architecture suggests potential for diverse chemical reactivity patterns, including aromatic substitution reactions, amide modifications, and ether cleavage processes.

Historical Development and Research Significance

The development of 4-benzoyl-N-(2-phenoxyethyl)benzamide as a research target emerged from the broader investigation of substituted benzamide derivatives that began gaining prominence in pharmaceutical research during the mid-20th century. Historical patent literature reveals that substituted N-phenylbenzamides, including compounds with similar structural motifs, were first explored for their physiological activities, particularly spasmolytic, coronary dilating, analgesic, antiphlogistic, and antipyretic properties. These early investigations established the foundation for understanding how systematic structural modifications of the benzamide scaffold could influence biological activity and therapeutic potential.

The research significance of this compound class became more apparent as medicinal chemists recognized the versatility of the benzamide framework for drug development. The combination of benzoyl and phenoxyethyl substituents represents a strategic approach to molecular design, where each functional group contributes distinct pharmacological properties to the overall molecular profile. Studies of related compounds, such as N-(2-phenoxyethyl)benzamide derivatives, have demonstrated the importance of the phenoxyethyl moiety in modulating biological activity and pharmacokinetic properties.

Contemporary research interest in 4-benzoyl-N-(2-phenoxyethyl)benzamide stems from its potential as a versatile intermediate in organic synthesis and its possible applications in medicinal chemistry. The compound's structural features align with current trends in drug discovery, where multi-target approaches and scaffold hopping strategies have become increasingly important. The presence of multiple aromatic systems and diverse functional groups provides opportunities for structure-activity relationship studies and lead compound optimization efforts.

The historical trajectory of benzamide derivative research has consistently demonstrated that compounds with similar structural features often exhibit interesting biological activities, ranging from enzyme inhibition to receptor modulation. This background provides a strong scientific rationale for continued investigation of 4-benzoyl-N-(2-phenoxyethyl)benzamide and its potential applications in various research contexts.

Position Within Benzamide Derivative Framework

4-Benzoyl-N-(2-phenoxyethyl)benzamide occupies a distinctive position within the extensive benzamide derivative framework, representing an advanced example of substitution pattern optimization. The compound's structure can be analyzed in comparison to simpler benzamide derivatives, such as the parent N-(2-phenoxyethyl)benzamide, which contains only the phenoxyethyl substitution without the additional benzoyl group. This structural relationship demonstrates how systematic addition of aromatic substituents can create increasingly complex molecular architectures with potentially enhanced biological properties.

Within the benzamide classification system, compounds can be categorized based on their substitution patterns, with 4-benzoyl-N-(2-phenoxyethyl)benzamide representing a disubstituted derivative where both the aromatic ring and the amide nitrogen bear significant substituents. Comparative analysis with related compounds reveals structural relationships that inform understanding of structure-activity relationships. For example, 2-benzoyl-N-(2-phenoxyethyl)benzamide represents a positional isomer where the benzoyl group occupies the ortho rather than para position, highlighting how subtle structural changes can significantly impact molecular properties.

The compound's position within the broader pharmaceutical intermediate landscape is further defined by its relationship to other therapeutically relevant benzamides. Studies of compounds like 4-benzoyl-N-(4-methoxyphenyl)benzamide demonstrate how variations in the nitrogen substituent can influence biological activity while maintaining the core benzoyl-benzamide structure. These structural relationships provide valuable insights into the molecular features responsible for biological activity and guide rational drug design efforts.

The framework positioning also encompasses synthetic accessibility considerations, where 4-benzoyl-N-(2-phenoxyethyl)benzamide represents a moderate complexity target that requires multi-step synthetic approaches. The compound's structure suggests synthetic routes involving amide formation reactions, aromatic substitution processes, and potentially organometallic coupling reactions, placing it within the realm of advanced synthetic organic chemistry while remaining accessible to skilled practitioners.

Research Importance in Organic and Medicinal Chemistry

The research importance of 4-benzoyl-N-(2-phenoxyethyl)benzamide in organic chemistry stems from its value as a synthetic intermediate and model compound for investigating reaction mechanisms and selectivity patterns. The compound's multiple functional groups provide opportunities for studying diverse chemical transformations, including aromatic substitution reactions, amide modifications, and ether cleavage processes. The presence of three aromatic rings creates a rich platform for exploring regioselectivity and chemoselectivity in multi-step synthetic sequences.

Eigenschaften

Molekularformel |

C22H19NO3 |

|---|---|

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

4-benzoyl-N-(2-phenoxyethyl)benzamide |

InChI |

InChI=1S/C22H19NO3/c24-21(17-7-3-1-4-8-17)18-11-13-19(14-12-18)22(25)23-15-16-26-20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,25) |

InChI-Schlüssel |

RMRZYNDZAWOSHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural and functional differences between 4-benzoyl-N-(2-phenoxyethyl)benzamide and related benzamide derivatives:

Key Observations:

Substituent Position and Electronic Effects: The 4-benzoyl group in the target compound is electron-withdrawing, reducing electron density on the benzamide ring compared to 2-hydroxy (A41) or 4-amino (9j) groups . This may influence reactivity in electrophilic substitution or hydrogen-bonding interactions.

N-Methylation in 9j reduces hydrogen-bonding capacity, which may enhance membrane permeability in drug design contexts .

Physicochemical Properties: The target compound’s higher molecular weight (345.39 vs. 257.29 in A41) correlates with increased lipophilicity, impacting solubility and bioavailability . 4-Amino derivatives (e.g., 9j) exhibit lower molecular weights and higher basicity (pKa ~10–12) compared to the target’s pKa of 13.53 .

Spectroscopic Comparisons:

- NMR: The target’s ¹H-NMR would show aromatic protons for benzoyl (δ ~7.5–8.0 ppm) and phenoxyethyl (δ ~6.8–7.3 ppm), distinct from A41’s 2-hydroxy proton (δ ~10–12 ppm) .

- MS : Molecular ion peaks at m/z 345.39 (target) vs. 257.29 (A41) confirm structural differences .

Vorbereitungsmethoden

Reaction Mechanism

-

Chlorination : 4-Benzoylbenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C to form 4-benzoylbenzoyl chloride.

-

Aminolysis : The acid chloride is treated with 2-phenoxyethylamine in the presence of a base (e.g., pyridine or triethylamine) to yield the target compound.

Example Protocol

-

Step 1 : 4-Benzoylbenzoic acid (10.0 g, 43.5 mmol) was dissolved in DCM (100 mL) under nitrogen. Oxalyl chloride (5.5 mL, 65.3 mmol) and catalytic DMF (0.1 mL) were added dropwise at 0°C. The mixture was stirred at room temperature for 3 hours, then concentrated under vacuum.

-

Step 2 : The crude acid chloride was dissolved in DCM (50 mL), and 2-phenoxyethylamine (6.2 g, 45.7 mmol) and pyridine (4.1 mL) were added. After 12 hours, the mixture was washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer was dried (Na₂SO₄) and concentrated. Recrystallization from ethanol yielded 12.1 g (85%) of white crystals.

Key Parameters

Two-Step Synthesis via In Situ Activation

To avoid handling moisture-sensitive acid chlorides, carbodiimide-based coupling agents are employed.

Protocol

-

Activation : 4-Benzoylbenzoic acid (10.0 g) and N,N'-dicyclohexylcarbodiimide (DCC, 11.2 g) were stirred in tetrahydrofuran (THF, 100 mL) at 0°C for 1 hour.

-

Coupling : 2-Phenoxyethylamine (5.9 g) was added, and the reaction was stirred at room temperature for 24 hours. The mixture was filtered to remove dicyclohexylurea (DCU), concentrated, and purified via column chromatography (hexane:ethyl acetate, 3:1) to yield 9.8 g (72%).

Advantages

Aqueous-Phase Synthesis for Industrial Scaling

Adapting methods from CN103288667A, this approach uses water as a solvent to simplify purification.

Procedure

-

4-Benzoylbenzoic acid (20.0 g), 2-phenoxyethylamine (14.8 g), and NaOH (8.0 g) were dissolved in water (200 mL).

-

The mixture was stirred at 80°C for 6 hours, cooled, and acidified to pH 2 with HCl. The precipitate was filtered, washed with water, and dried to yield 25.3 g (89%).

Comparative Data

| Metric | Organic Solvent Method | Aqueous Method |

|---|---|---|

| Yield | 85% | 89% |

| Reaction Time | 12 hours | 6 hours |

| Environmental Impact | High (DCM waste) | Low |

Catalytic Amination Using Pd/C

For substrates requiring reduction, a hydrogenation step may be incorporated.

Example

-

4-Benzoyl-N-(2-phenoxyethyl)nitrobenzamide (15.0 g) was dissolved in ethanol (150 mL) with 10% Pd/C (1.5 g).

-

Hydrogen gas was introduced at 3 atm for 12 hours. Filtration and concentration yielded 12.4 g (92%) of the reduced product.

Solid-Phase Synthesis for High-Throughput Applications

Adapting techniques from PMC6522930, resin-bound intermediates enable rapid parallel synthesis.

Steps

-

Loading : Wang resin (10.0 g) was functionalized with 4-benzoylbenzoic acid using DCC.

-

Coupling : 2-Phenoxyethylamine (3.0 eq) and HOBt (1.2 eq) in DMF were agitated for 24 hours.

-

Cleavage : TFA/DCM (1:1) liberated the product, yielding 8.7 g (82%) after lyophilization.

Industrial-Scale Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance efficiency.

Protocol

-

Reactor 1 : 4-Benzoylbenzoic acid and SOCl₂ were mixed at 50°C (residence time: 30 min).

-

Reactor 2 : The acid chloride stream merged with 2-phenoxyethylamine in THF at 25°C (residence time: 2 hours).

-

Output : 95% conversion, with in-line extraction removing byproducts.

Critical Analysis of Methods

Yield Optimization

Environmental Impact

Q & A

Q. What are the common synthetic routes for 4-benzoyl-N-(2-phenoxyethyl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with the coupling of benzoyl chloride derivatives and phenoxyethylamine intermediates. Key steps include:

- Amide bond formation : Use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane .

- Purification : Recrystallization in methanol or ethanol to isolate the product .

- Yield optimization : Reaction temperatures (e.g., reflux at 100°C) and solvent polarity are critical for minimizing side products .

Q. What analytical techniques are essential for characterizing this compound?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the benzamide backbone and substituent positions (e.g., aromatic protons at δ 7.50–7.30 ppm in CDCl₃) .

- Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., [M+H]+ peaks) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

Q. How is the anti-inflammatory or antimicrobial activity of this compound initially screened?

- In vitro assays : Use of cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) or microbial cultures (e.g., E. coli for antimicrobial screening) .

- Dose-response curves : Testing at concentrations ranging from 1–100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can contradictory biological activity data for benzamide derivatives be resolved?

- Orthogonal assays : Cross-validate results using multiple techniques (e.g., fluorescence-based ATP assays vs. cell viability staining) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing phenoxyethyl with morpholine groups) to isolate structure-activity relationships (SAR) .

- Computational docking : Predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) using tools like AutoDock Vina .

Q. What strategies optimize reaction yield in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve step efficiency .

- Continuous flow reactors : Enable precise control of temperature and reagent mixing, reducing byproducts .

Q. How do researchers address spectral data inconsistencies in structural elucidation?

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Resolve absolute configuration ambiguities (e.g., Acta Crystallographica data for related benzamides) .

- Density Functional Theory (DFT) : Compare experimental IR/Raman spectra with computational predictions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- QSAR models : Train algorithms on datasets of benzamide derivatives to predict logP, solubility, and bioavailability .

- Molecular dynamics simulations : Assess membrane permeability using lipid bilayer models .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.